2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol
Brand Name: Vulcanchem
CAS No.: 1280786-67-5
VCID: VC0087744
InChI: InChI=1S/C7H8ClFN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11)
SMILES: C1=C(C=NC(=C1F)NCCO)Cl
Molecular Formula: C7H8ClFN2O
Molecular Weight: 190.602

2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol

CAS No.: 1280786-67-5

Cat. No.: VC0087744

Molecular Formula: C7H8ClFN2O

Molecular Weight: 190.602

* For research use only. Not for human or veterinary use.

2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol - 1280786-67-5

Specification

CAS No. 1280786-67-5
Molecular Formula C7H8ClFN2O
Molecular Weight 190.602
IUPAC Name 2-[(5-chloro-3-fluoropyridin-2-yl)amino]ethanol
Standard InChI InChI=1S/C7H8ClFN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11)
Standard InChI Key VEFGPFBKFFVDEQ-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1F)NCCO)Cl

Introduction

Physical and Chemical Properties

Molecular Information and Physical Properties

Based on structural analysis and comparison with related compounds, the following properties can be estimated for 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol:

PropertyValue (Estimated)
Molecular FormulaC7H8ClFN2O
Molecular Weight190.60 g/mol
Physical StateSolid at room temperature
AppearanceCrystalline solid
Boiling Point~305-310°C (estimated from analogous compounds)
Melting Point~130-150°C
Density~1.4-1.5 g/cm³

The physical properties are estimated by comparison with structurally similar compounds such as 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethan-1-ol, which has a reported boiling point of 307.8±42.0°C and density of 1.489±0.06 g/cm³ .

Solubility and Chemical Reactivity

The compound is expected to exhibit:

  • Good solubility in polar organic solvents (methanol, ethanol, DMSO, acetonitrile)

  • Moderate solubility in less polar solvents (dichloromethane, chloroform)

  • Limited solubility in water, likely enhanced at acidic pH due to protonation of the pyridine nitrogen

  • Potential for hydrogen bonding interactions through both the amino and hydroxyl groups

The reactivity profile is influenced by:

  • Nucleophilic substitution potential at halogenated positions under appropriate conditions

  • Hydrogen bonding capability through the aminoethanol moiety

  • Possible oxidation of the primary alcohol group

  • Reduced electron density in the pyridine ring due to electron-withdrawing halogens

Synthesis and Preparation Methods

Synthetic Routes

Several synthetic approaches can be employed to prepare 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol:

Nucleophilic Aromatic Substitution

The most direct approach likely involves nucleophilic aromatic substitution (SNAr) of 2-halo-5-chloro-3-fluoropyridine with ethanolamine:

  • 2-Chloro-5-chloro-3-fluoropyridine + NH2CH2CH2OH → 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol + HCl

This reaction is facilitated by the electron-withdrawing effects of the halogen substituents, particularly the fluorine atom, which activates the pyridine ring toward nucleophilic attack.

Alternative Synthetic Pathways

Other potential synthetic routes may involve:

  • Halogenation of pre-functionalized aminopyridines

  • Cross-coupling reactions with appropriate precursors

  • Directed C-H functionalization of simpler pyridine derivatives

Reaction Conditions and Considerations

Optimal reaction conditions for the SNAr approach typically include:

  • Polar aprotic solvents such as DMF, DMSO, or acetonitrile

  • Base (K2CO3, Et3N) to neutralize generated HCl

  • Moderate heating (60-100°C)

  • Reaction time of 4-24 hours depending on reactivity

  • Inert atmosphere (N2, Ar) to prevent oxidative side reactions

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal:

  • Aromatic proton signal from the pyridine ring (δ ~7.5-8.5 ppm)

  • Two methylene groups of the ethanol chain (δ ~3.3-3.8 ppm)

  • Exchangeable protons from -NH and -OH groups (δ variable, depending on conditions)

19F NMR would show a characteristic signal for the fluorine substituent, providing valuable information for structural confirmation.

13C NMR would display:

  • Carbon signals from the pyridine ring with characteristic splitting due to F and N coupling

  • Two methylene carbon signals from the ethanol chain

  • Carbon signals with characteristic shifts due to the adjacent heteroatoms

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • O-H stretching (~3300-3500 cm⁻¹)

  • N-H stretching (~3300-3400 cm⁻¹)

  • C-H stretching (~2900-3000 cm⁻¹)

  • C=N and C=C stretching (~1400-1600 cm⁻¹)

  • C-F stretching (~1000-1400 cm⁻¹)

  • C-Cl stretching (~600-800 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would reveal:

  • Molecular ion peak corresponding to the molecular weight (m/z ≈ 190)

  • Isotope pattern characteristic of chlorine-containing compounds

  • Fragment ions corresponding to loss of CH2OH, NH-CH2-CH2-OH, etc.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for:

  • Purity assessment

  • Reaction monitoring

  • Quantitative analysis

  • Separation from structural isomers

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